

Side-by-side comparison of different D-Histidine monohydrochloride suppliers

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Compound of Interest

Compound Name: *D-Histidine monohydrochloride*

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A Researcher's Guide to Selecting a D-Histidine Monohydrochloride Supplier

For researchers, scientists, and professionals in drug development, the selection of a chemical supplier is a critical decision that can significantly impact experimental outcomes and product quality. **D-Histidine monohydrochloride**, an unnatural isomer of the amino acid histidine, is a key component in various research applications, including peptide synthesis. The purity and consistency of this raw material are paramount. This guide provides a framework for a side-by-side comparison of different **D-Histidine monohydrochloride** suppliers, complete with example data and detailed experimental protocols for in-house verification.

Comparative Analysis of D-Histidine Monohydrochloride Suppliers

To ensure the reliability and reproducibility of research, it is essential to evaluate suppliers based on key quality attributes. The following table summarizes typical specifications for **D-Histidine monohydrochloride** from various suppliers. While the data presented here is illustrative, researchers should always refer to the specific Certificate of Analysis (CoA) for each batch.

Table 1: Side-by-Side Comparison of Supplier Specifications for **D-Histidine Monohydrochloride**

Parameter	Supplier A (Example)	Supplier B (Example)	Supplier C (Example)	Test Method
Purity (by TLC)	≥98.0% [1] [2]	≥98.5%	≥99.0%	Thin-Layer Chromatography
Purity (by HPLC)	≥99.5%	≥99.8%	≥99.9%	High- Performance Liquid Chromatography
Optical Rotation	-9° to -11° (c=1 in 6N HCl) [2]	-9.5° to -10.5° (c=1 in 6N HCl)	-9.8° to -10.2° (c=1 in 6N HCl)	Polarimetry
Loss on Drying	≤0.5%	≤0.3%	≤0.2%	Gravimetric
Sulfated Ash	≤0.1%	≤0.05%	≤0.05%	Gravimetric
Heavy Metals	≤10 ppm	≤5 ppm	≤5 ppm	Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Appearance	White to off-white powder [2]	White crystalline powder	White crystalline powder	Visual Inspection
Solubility	Freely soluble in water [3]	Freely soluble in water	Freely soluble in water	Visual Inspection

Experimental Protocols for Quality Verification

Independent verification of supplier specifications is a crucial step in quality control. Below are detailed protocols for key analytical methods used to assess the purity and identity of **D-Histidine monohydrochloride**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. This method can be used to determine the purity of **D-Histidine monohydrochloride** and identify any related impurities.

Objective: To determine the purity of **D-Histidine monohydrochloride** by HPLC with UV detection.

Materials:

- **D-Histidine monohydrochloride** sample
- HPLC grade water
- HPLC grade acetonitrile (MeCN)
- Phosphoric acid or Formic acid (for MS compatibility)[4]
- Reference standard of **D-Histidine monohydrochloride**
- HPLC system with a UV detector
- A suitable reversed-phase column (e.g., C18)[5]

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4] The exact ratio will depend on the column and system used.
- **Standard Solution Preparation:** Accurately weigh a known amount of **D-Histidine monohydrochloride** reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
- **Sample Solution Preparation:** Accurately weigh the **D-Histidine monohydrochloride** sample from the supplier and dissolve it in the mobile phase to a known concentration.
- **Chromatographic Conditions:**

- Column: C18, 4.6 x 250 mm, 5 μ m
- Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrile.
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: 25 $^{\circ}$ C
- Detection Wavelength: 210 nm
- Injection Volume: 10 μ L
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Interpretation: Calculate the purity of the sample by comparing the peak area of the D-Histidine peak in the sample chromatogram to the calibration curve generated from the reference standard. Impurities will appear as separate peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules. Both ^1H and ^{13}C NMR can be used to confirm the identity of **D-Histidine monohydrochloride**.

Objective: To confirm the chemical structure of **D-Histidine monohydrochloride** using ^1H NMR.

Materials:

- **D-Histidine monohydrochloride** sample
- Deuterated solvent (e.g., D_2O or DMSO-d_6)
- NMR spectrometer

Procedure:

- **Sample Preparation:** Dissolve a small amount of the **D-Histidine monohydrochloride** sample in the chosen deuterated solvent in an NMR tube.
- **NMR Data Acquisition:** Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.
- **Data Analysis:** Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration of the observed peaks with a reference spectrum or theoretical values for **D-Histidine monohydrochloride**. [7][8] Key signals to look for include the protons on the imidazole ring and the alpha- and beta-protons of the amino acid backbone.

Supplier Evaluation Workflow

The process of selecting a new supplier for a critical raw material like **D-Histidine monohydrochloride** should be systematic. The following diagram illustrates a logical workflow for this process.



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